N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide
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Overview
Description
N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide is a synthetic compound characterized by its unique molecular structure, which includes multiple ether linkages and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide typically involves multi-step organic reactions. The process begins with the preparation of the tetraoxa-hexadecyl backbone, which is achieved through the reaction of appropriate diols with ethylene oxide under controlled conditions. The resulting polyether is then functionalized with hydroxyl groups at specific positions.
The final step involves the introduction of the trifluoroacetamide group. This is typically accomplished by reacting the hydroxyl-functionalized polyether with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions. Purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. The trifluoroacetamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline
- N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dichloroaniline
Uniqueness
N-(15,16-Dihydroxy-4,7,10,13-tetraoxa-hexadecyl)-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug delivery and therapeutic research.
Properties
IUPAC Name |
N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26F3NO7/c15-14(16,17)13(21)18-2-1-3-22-4-5-23-6-7-24-8-9-25-11-12(20)10-19/h12,19-20H,1-11H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPJJQEJGCIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)COCCOCCOCCOCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26F3NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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